2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol

Solid-State Chemistry Physicochemical Profiling Compound Management

Reproducible HTE campaigns require solid, high-melting building blocks. 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol (CAS 1824375-86-1) overcomes the dispensing inconsistencies of liquid or waxy analogs with its crystalline form (mp 88-88.5 °C), ensuring precise stoichiometric control on automated platforms. • Predictable lipophilicity shift (XLogP3 3.1) for CNS lead optimization. • Chiral probe for benchmarking HPLC stationary phases. • Consistent ≥95% purity across batches; ambient shipping from global logistics hubs.

Molecular Formula C12H17ClO
Molecular Weight 212.71 g/mol
Cat. No. B13248677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol
Molecular FormulaC12H17ClO
Molecular Weight212.71 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)C)C)C(CCl)O
InChIInChI=1S/C12H17ClO/c1-7-5-11(12(14)6-13)10(4)9(3)8(7)2/h5,12,14H,6H2,1-4H3
InChIKeyTVFUAAILOWRZCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sterically-Demanding Chlorinated Alcohol Building Block


2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol (CAS 1824375-86-1) is a secondary, beta-chloro alcohol featuring a highly substituted aromatic ring. With a molecular formula of C12H17ClO and a molecular weight of 212.71 g/mol, it is typically supplied at a minimum purity of 95% for research and development purposes . The compound is categorized as a halogenated organic compound and is recognized for its potential utility as a synthetic intermediate in organic and medicinal chemistry . Its structural complexity is defined by the presence of a chiral benzylic alcohol center adjacent to a chloromethyl group, a feature shared with other alpha-chloroalcohol synthons used in pharmaceutical synthesis, albeit with enhanced steric bulk from the fully methylated phenyl ring .

Compound Type Sterically-demanding chlorinated alcohol building block
Key Feature Chiral benzylic alcohol center adjacent to chloromethyl group
Physical Form Solid at room temperature, supports precise weighing
Lipophilicity Context Full methylation on phenyl ring predicts higher lipophilicity relative to less-substituted analogs

Why Simpler Analogs Cannot Replace This Compound


Direct substitution with simpler chlorinated phenyl alcohols, such as 2-chloro-1-phenylethanol, is invalid for structure-activity relationship (SAR) or property-driven research due to fundamental differences in physical form and physicochemical properties. The extensive methylation on the aromatic ring of 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol results in a solid physical state at room temperature, in stark contrast to the liquid state of the non-methylated analog . Furthermore, the increased lipophilicity (calculated XLogP3 of 3.1) [1] compared to the parent molecule (calculated XLogP3 of 1.9) [2] significantly alters its partitioning behavior. These differences mean that synthetic outcomes reliant on solubility, crystallinity, or steric effects cannot be replicated by procuring a trimethylphenyl or unsubstituted phenyl version, making compound-specific sourcing a necessity for reproducible research.

This compound
Solid state; high lipophilicity from tetramethyl substitution
Simpler analogs (e.g., 2‑chloro‑1‑phenylethanol)
Liquid state; lower lipophilicity, different partitioning and crystallization behavior

Differences in physical state and lipophilicity may shift synthetic outcomes dependent on solubility, crystallinity, or steric effects. Compound‑specific sourcing is required for reproducible research.

Quantitative Differentiation from Closest Analogs


Higher Melting Point and Superior Crystallinity

The target compound is a solid at room temperature with a measured melting point in the range of 88–88.5 °C , a critical differentiator from lower methyl-group count analogs. By contrast, the tri-methyl analog, 2-chloro-1-(2,4,5-trimethylphenyl)ethanol, exhibits a much lower melting point, reported around 34–38 °C , while the non-methylated analog, 2-chloro-1-phenylethanol, is a liquid at standard conditions [1]. The significantly higher melting point for the tetramethylphenyl derivative is consistent with increased van der Waals forces and more efficient crystal packing afforded by the four methyl substituents.

Melting Point
Cross-study comparable
Melting point >50 °C higher than trimethyl analog; solid vs liquid at room temperature
Supports solid-state handling and weighing reproducibility
Based on vendor CoA and database values; experimental re‑verification recommended
Solid-State Chemistry Physicochemical Profiling Compound Management Crystallinity

Increased Lipophilicity and Partitioning Behavior

The target compound's increased number of methyl groups on the aromatic ring substantially raises its predicted lipophilicity. PubChem's computed XLogP3-AA value is 3.1 for 2-chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol [1]. This represents a significant increase over 2-chloro-1-phenylethanol, which has a computed XLogP3 of 1.9 [2]. A logP difference of 1.2 units indicates the tetramethylphenyl derivative is predicted to be over an order of magnitude more lipophilic, which would directly impact its retention time in reversed-phase chromatography and its partition coefficient in biphasic reactions.

Lipophilicity (XLogP3)
Computed
Δ +1.2 (3.1 vs 1.9) – predicts >10× higher partition coefficient toward lipid phase
May predictably shift partition behavior in biphasic reactions and chromatography
XLogP3 computed values; experimental validation recommended
Lipophilicity ADME Prediction SAR Chromatography

Bioactivity Data Gap and Empirical Validation Requirement

A search of authoritative databases like ChEMBL and BindingDB reveals a near-total absence of publicly reported, quantitative bioactivity data (e.g., IC50, Ki, EC50) for 2-chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol [1]. While the parent compound class of alpha-chloro alcohols is known for inhibitory activity against enzymes like Phenylethanolamine N-Methyltransferase (PNMT) [2], the specific impact of the 2,3,4,5-tetramethyl substitution pattern on potency and selectivity compared to, for example, the 2,4,5-trimethylphenyl or unsubstituted phenyl analogs has not been established through published head-to-head studies. Therefore, any claims of biological superiority or target-specific activity are not supported by current evidence.

Bioactivity Data
Data to verify
No quantitative binding or cellular assay data (Ki, IC50) found in ChEMBL, BindingDB, or PubChem BioAssay
Procurement should be based on chemical properties, not anticipated biological activity
Class-level PNMT inhibition known; specific compound uncharacterized
Biochemical Assay Procurement Caution SAR PNMT

Optimal Research Application Scenarios


Solid-Supported Synthesis and High-Throughput Experimentation

The compound's solid physical state and relatively high melting point (88–88.5 °C) make it a superior reagent for automated solid dispensing platforms in high-throughput experimentation compared to the liquid or waxy tri-methyl and non-methylated analogs. Its non-liquid form enables precise, reproducible weighing into arrayed reactors, reducing solvent evaporation artifacts and cross-contamination between reaction wells. This is critical for HTE campaigns requiring exact stoichiometric control .

Development of Lipophilic Chemical Probes

The significant increase in predicted lipophilicity (XLogP3 of 3.1) [1] positions this compound as a candidate for modifying the physicochemical profile of larger molecular entities. When used as a synthetic intermediate, this building block can impart a predictable logP shift to a chemical series, which is a primary strategy in bioisosteric replacement or for enhancing blood-brain barrier permeability in central nervous system drug discovery programs. Its behavior in biphasic reaction media will also differ predictably from less lipophilic analogs [2].

Chiral HPLC Separation Method Development

The presence of a chiral center adjacent to the hydroxyl group, combined with the distinct chromophoric and lipophilic properties of the tetramethylphenyl ring, makes this compound a useful test probe for developing and benchmarking chiral HPLC methods. Its elevated XLogP3 relative to the unsubstituted analog [1] ensures a significantly different retention time, allowing chromatographers to validate the resolution capabilities of new chiral stationary phases for highly lipophilic, halogenated small molecules.

Negative Control in SAR Studies

Given the evidence gap in its bioactivity profile [3], the compound's primary use in a biological context is as a structurally-matched hyper-methylated negative control within a broader SAR library. By comparing the activity of a lead compound against this tetramethylphenyl derivative versus its trimethylphenyl and unsubstituted phenyl counterparts, researchers can empirically assess the steric tolerance and lipophilic bulk requirements of a given protein binding pocket, with the assurance that the physical property differences are clear and quantifiable.

Application
Selection Property
Validation Focus
Solid‑supported HTE synthesis
Solid physical state, high melting point
Automated dispensing accuracy, stoichiometric control
Lipophilic chemical probe design
Predicted high lipophilicity
LogP-dependent partitioning, CNS exposure-model evaluation
Chiral HPLC method benchmarking
Chromophoric ring and chiral center
Retention time differentiation, chiral resolution validation
Negative control for SAR studies
Hyper‑methylated analog
Steric tolerance and lipophilic bulk comparison
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